molecular formula C20H18N2O3 B11672716 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11672716
M. Wt: 334.4 g/mol
InChI Key: ZUOGWZCLQRDDOA-FYJGNVAPSA-N
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Description

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group attached to a methylidene furan carbohydrazide, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-methylfuran-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization to obtain the desired product .

Chemical Reactions Analysis

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential anticancer effects .

Comparison with Similar Compounds

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-15-19(11-12-24-15)20(23)22-21-13-16-7-9-18(10-8-16)25-14-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,22,23)/b21-13+

InChI Key

ZUOGWZCLQRDDOA-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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